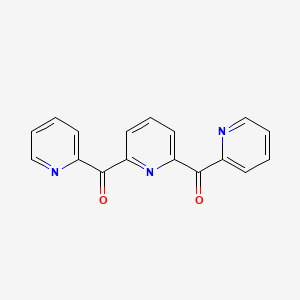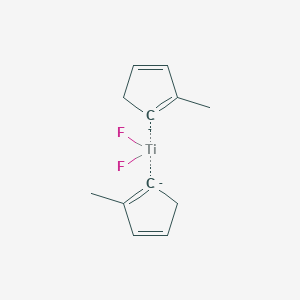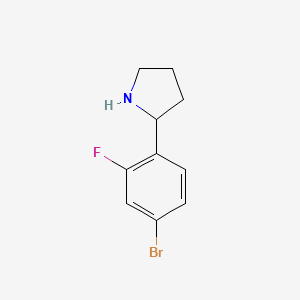![molecular formula C100H191Cl2N5O54P- B12066279 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)](/img/structure/B12066279.png)
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) is a phospholipid derivative commonly used in the formulation of liposomes and other nanoparticle-based drug delivery systems. This compound combines the hydrophobic properties of distearoyl phosphatidylethanolamine with the hydrophilic properties of polyethylene glycol, making it an ideal candidate for creating stable and biocompatible lipid-based carriers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) typically involves the conjugation of distearoyl phosphatidylethanolamine with polyethylene glycol (PEG) chains. The reaction is carried out under controlled conditions to ensure the formation of a stable amide bond between the phospholipid and the PEG chain. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the initial synthesis of the phospholipid-PEG conjugate, followed by purification using techniques such as column chromatography and dialysis to remove any unreacted starting materials and by-products. The final product is then lyophilized to obtain a dry powder form suitable for storage and further use .
Chemical Reactions Analysis
Types of Reactions
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) can undergo various chemical reactions, including:
Oxidation: The PEG chains can be oxidized under harsh conditions, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to modify the functional groups on the PEG chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives of the PEG chains.
Reduction: Modified PEG chains with reduced functional groups.
Substitution: Phosphoethanolamine derivatives with various functional groups attached to the amine group.
Scientific Research Applications
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of liposomes and other lipid-based nanoparticles for drug delivery.
Biology: Employed in the formulation of lipid-based carriers for gene delivery and vaccine development.
Medicine: Utilized in the development of targeted drug delivery systems for cancer therapy and other diseases.
Industry: Applied in the production of biocompatible coatings and materials for medical devices.
Mechanism of Action
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) involves its ability to form stable lipid bilayers and encapsulate therapeutic agents. The hydrophobic distearoyl chains anchor the compound within the lipid bilayer, while the hydrophilic PEG chains extend into the aqueous environment, providing steric stabilization and preventing aggregation. This unique structure allows for the efficient delivery of drugs and other therapeutic agents to target cells and tissues .
Comparison with Similar Compounds
Similar Compounds
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt): Similar structure but with an amino group instead of a cyanur group.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] (ammonium salt): Contains a maleimide group and a longer PEG chain.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-5000] (ammonium salt): Contains a folate group for targeted delivery to folate receptor-expressing cells.
Uniqueness
The uniqueness of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) lies in its cyanur group, which provides additional functionalization options for conjugation with various therapeutic agents and targeting ligands. This makes it a versatile compound for the development of advanced drug delivery systems .
Properties
Molecular Formula |
C100H191Cl2N5O54P- |
|---|---|
Molecular Weight |
2429.5 g/mol |
IUPAC Name |
2-[2-[(E)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethenyl]peroxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate;ethene;methane |
InChI |
InChI=1S/C49H88Cl2N5O54P.25C2H4.CH4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(57)63-41-43(68-45(58)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-67-111(60,61)66-38-36-53-49(59)62-39-40-65-70-72-74-76-78-80-82-84-86-88-90-92-94-96-98-100-102-104-106-108-110-109-107-105-103-101-99-97-95-93-91-89-87-85-83-81-79-77-75-73-71-69-64-37-35-52-48-55-46(50)54-47(51)56-48;25*1-2;/h35,37,43H,3-34,36,38-42H2,1-2H3,(H,53,59)(H,60,61)(H,52,54,55,56);25*1-2H2;1H4/p-1/b37-35+;;;;;;;;;;;;;;;;;;;;;;;;;;/t43-;;;;;;;;;;;;;;;;;;;;;;;;;;/m1........................../s1 |
InChI Key |
UOOBAWOAHDKZLJ-YDBTUDGBSA-M |
Isomeric SMILES |
C.CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOO/C=C/NC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCCCC.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C |
Canonical SMILES |
C.CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOC=CNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCCCC.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)




![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)







